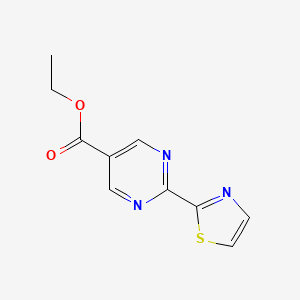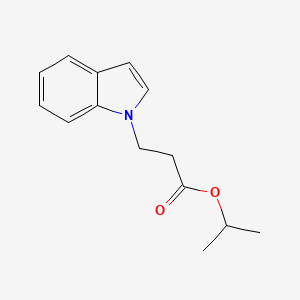
1-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Etil-2,2,4-trimetil-1,2,3,4-tetrahidroquinolina-6-carbaldehído es un compuesto orgánico que pertenece a la clase de las tetrahidroquinolinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo etil, tres grupos metil y un grupo carbaldehído unido a un anillo tetrahidroquinolina. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Etil-2,2,4-trimetil-1,2,3,4-tetrahidroquinolina-6-carbaldehído típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la alquilación de 2,2,4-trimetil-1,2,3,4-tetrahidroquinolina con bromuro de etilo en presencia de una base como el carbonato de potasio. Esto es seguido por la formilación del producto resultante utilizando una reacción de Vilsmeier-Haack, que involucra el uso de DMF (dimetilformamida) y POCl3 (oxicloruro de fósforo) para introducir el grupo carbaldehído.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, se emplean técnicas de purificación como la destilación y la recristalización para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Etil-2,2,4-trimetil-1,2,3,4-tetrahidroquinolina-6-carbaldehído experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: El grupo aldehído se puede reducir a un alcohol primario utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los grupos etil y metil pueden participar en reacciones de sustitución, donde son reemplazados por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: KMnO4 en medio ácido o básico, CrO3 en ácido acético.
Reducción: NaBH4 en metanol o etanol, LiAlH4 en éter.
Sustitución: Halogenación utilizando N-bromosuccinimida (NBS) o cloración utilizando cloruro de tionilo (SOCl2).
Productos Principales
Oxidación: Ácido 1-etil-2,2,4-trimetil-1,2,3,4-tetrahidroquinolina-6-carboxílico.
Reducción: 1-Etil-2,2,4-trimetil-1,2,3,4-tetrahidroquinolina-6-metanol.
Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
1-Etil-2,2,4-trimetil-1,2,3,4-tetrahidroquinolina-6-carbaldehído tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y antioxidantes.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de enfermedades neurodegenerativas debido a sus propiedades antioxidantes.
Industria: Se utiliza en la producción de productos químicos especiales y como precursor en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 1-Etil-2,2,4-trimetil-1,2,3,4-tetrahidroquinolina-6-carbaldehído implica su interacción con varios objetivos moleculares y vías:
Actividad antioxidante: El compuesto puede eliminar radicales libres y mejorar la actividad de las enzimas antioxidantes, protegiendo así las células del estrés oxidativo.
Efectos neuroprotectores: Puede modular la expresión de genes involucrados en el sistema de defensa antioxidante e inhibir las vías apoptóticas, proporcionando neuroprotección en modelos de enfermedades neurodegenerativas.
Comparación Con Compuestos Similares
Compuestos Similares
2,2,4-Trimetil-1,2,3,4-tetrahidroquinolina: Carece de los grupos etil y carbaldehído, lo que lo hace menos reactivo en ciertas reacciones químicas.
1-Etil-2,2,4-trimetil-1,2,3,4-tetrahidroquinolina: Estructura similar pero sin el grupo carbaldehído, afectando su reactividad y aplicaciones.
Singularidad
1-Etil-2,2,4-trimetil-1,2,3,4-tetrahidroquinolina-6-carbaldehído es único debido a la presencia de los grupos etil y carbaldehído, que confieren una reactividad química y potenciales actividades biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
80162-58-9 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
1-ethyl-2,2,4-trimethyl-3,4-dihydroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C15H21NO/c1-5-16-14-7-6-12(10-17)8-13(14)11(2)9-15(16,3)4/h6-8,10-11H,5,9H2,1-4H3 |
Clave InChI |
FUTDNPDMUTWSAW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=O)C(CC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



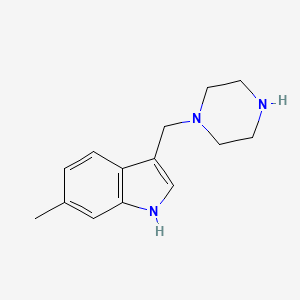




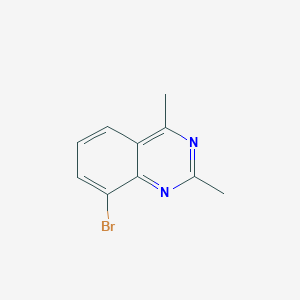

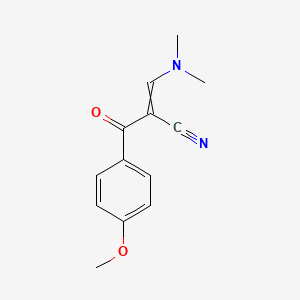
![1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11874795.png)
![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)
